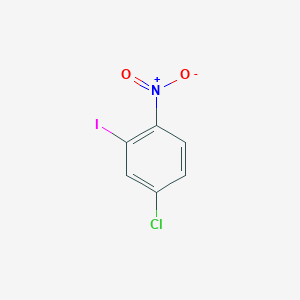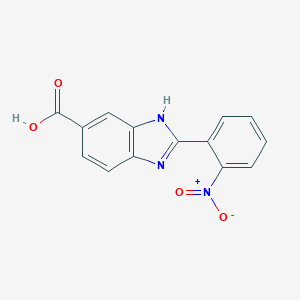
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone, also known as DFMP, is a chemical compound that has been widely used in scientific research. DFMP is a fluorinated ketone that has unique properties that make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone is not fully understood, but it is believed to inhibit the activity of enzymes by binding to the active site of the enzyme. 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has been shown to bind to the active site of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are enzymes involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-ligand interactions, and the potential for cancer treatment. 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are enzymes involved in the breakdown of neurotransmitters in the brain. 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has also been shown to modulate protein-ligand interactions, as it can bind to proteins and emit fluorescence in the presence of certain ligands. Finally, 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has shown potential as a therapeutic agent for cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone in lab experiments is its unique properties, such as its ability to inhibit enzyme activity and modulate protein-ligand interactions. However, there are also limitations to using 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone, such as its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are many future directions for the use of 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone in scientific research. One potential application is in the development of new therapeutic agents for cancer treatment, as 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has shown potential as a cancer inhibitor in vitro. Additionally, 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone could be used as a tool for studying the function of enzymes and protein-ligand interactions in various biological processes. Finally, further research is needed to fully understand the mechanism of action of 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone and its potential applications in scientific research.
Méthodes De Synthèse
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone is synthesized through a multi-step process that involves the reaction of 2,2-difluoro-1,3-dimethylimidazolidine with phenylacetylene, followed by the reaction with methyl thiocyanate. The final product is obtained through the hydrolysis of the intermediate product with hydrochloric acid.
Applications De Recherche Scientifique
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has been used in a variety of scientific research applications, including as a tool for studying the function of enzymes, as a fluorescent probe for detecting protein-ligand interactions, and as a potential therapeutic agent for cancer treatment. 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has also been used as a fluorescent probe for detecting protein-ligand interactions, as it can bind to proteins and emit fluorescence in the presence of certain ligands.
Propriétés
Numéro CAS |
192862-16-1 |
|---|---|
Nom du produit |
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone |
Formule moléculaire |
C9H8F2OS |
Poids moléculaire |
202.22 g/mol |
Nom IUPAC |
2,2-difluoro-2-methylsulfanyl-1-phenylethanone |
InChI |
InChI=1S/C9H8F2OS/c1-13-9(10,11)8(12)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
IBBJRVBEYCBCIV-UHFFFAOYSA-N |
SMILES |
CSC(C(=O)C1=CC=CC=C1)(F)F |
SMILES canonique |
CSC(C(=O)C1=CC=CC=C1)(F)F |
Synonymes |
Ethanone, 2,2-difluoro-2-(methylthio)-1-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



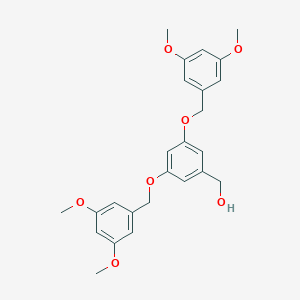
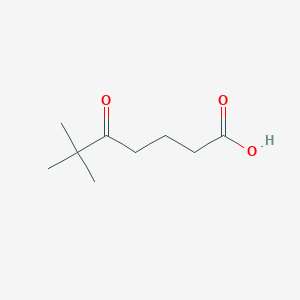
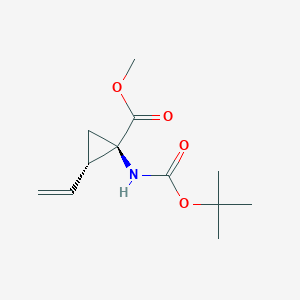
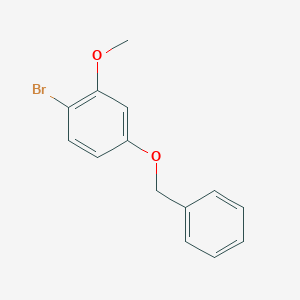
![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)


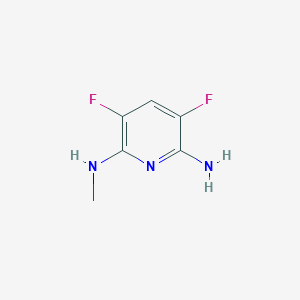
![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
